molecular formula C5H2ClN3 B180951 2-Chloropyrimidine-4-carbonitrile CAS No. 75833-38-4

2-Chloropyrimidine-4-carbonitrile

Cat. No.: B180951
CAS No.: 75833-38-4
M. Wt: 139.54 g/mol
InChI Key: HXVQPZSXXYOZMP-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-carbonitrile is a chemical compound with the molecular formula C5H2ClN3 . It has a molecular weight of 139.54 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is in the form of a light yellow solid .


Synthesis Analysis

The synthesis of 2-chloropyrimidine derivatives has been reported by the reaction of 2,4,6 trichloropyrimidine either with aromatic amines or amides . The synthesized 2-chloropyrimidines were subsequently investigated for their COX-2 inhibitory activities .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Chemical Reactions Analysis

The reaction of 2-chloropyrimidine with organolithium reagents has been reported . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .


Physical and Chemical Properties Analysis

This compound has a melting point of 53-55°C, a boiling point of 331.3±15.0 °C (Predicted), and a density of 1.43 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is in the form of a light yellow solid .

Scientific Research Applications

1. Vibrational Spectroscopy and Molecular Structure Analysis 2-Chloropyrimidine-4-carbonitrile and its derivatives have been extensively studied using vibrational spectroscopy techniques like Raman and infrared (IR) spectra. These studies provide insights into the molecular structure and stability of various conformers, especially focusing on the amino and imino forms of these compounds. Such analyses are crucial for understanding the molecular behavior and potential applications of these compounds in various fields (Abuelela et al., 2016).

2. Synthesis and Derivative Formation Research has also been conducted on the synthesis of various chloropyrimidine derivatives, which are critical intermediates for further chemical reactions. These synthetic pathways are fundamental for the development of new compounds with potential applications in different scientific domains, including pharmaceuticals and materials science (Kalogirou & Koutentis, 2020).

3. Spectroscopic Studies for Compound Identification Spectroscopic methods are employed to study chloropyrimidine derivatives, providing valuable information about their electronic charge distribution, dipole moments, and molecular electrostatic potential surfaces. These studies are fundamental in identifying and characterizing new compounds, which can lead to various applications in chemistry and related fields (Gupta et al., 2006).

4. Development of Antimicrobial Agents Some chloropyrimidine derivatives have been investigated for their antibacterial properties. The synthesis of these compounds and the evaluation of their antibacterial activity are crucial steps in the development of new antimicrobial agents, which is a significant area of research in medicinal chemistry (Shehta & Abdel Hamid, 2019).

5. Chemotherapeutic Potential and Molecular Docking Studies Research has also focused on the potential use of chloropyrimidine derivatives as chemotherapeutic agents. Molecular docking studies are conducted to predict the inhibitory activity against specific targets, providing a basis for developing new drugs in cancer therapy (Alzoman et al., 2015).

Safety and Hazards

2-Chloropyrimidine-4-carbonitrile may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wear protective gloves, protective clothing, eye protection, and face protection, and wash all exposed external body areas thoroughly after handling .

Future Directions

While specific future directions for 2-Chloropyrimidine-4-carbonitrile are not mentioned in the search results, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

2-chloropyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVQPZSXXYOZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289249
Record name 2-chloropyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75833-38-4
Record name 75833-38-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloropyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-pyrimidine-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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